4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Description
This compound is a fluorinated benzenesulfonamide derivative featuring a pyridazine ring substituted with a 4-fluorophenyl group and an ethoxyethyl linker. The dual fluorine atoms on the aromatic rings likely enhance its lipophilicity and metabolic stability, making it a candidate for therapeutic or material science applications.
Properties
IUPAC Name |
4-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c19-14-3-1-13(2-4-14)17-9-10-18(23-22-17)26-12-11-21-27(24,25)16-7-5-15(20)6-8-16/h1-10,21H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRPTGWPALNOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazine core.
Ethoxy Linkage Formation: The ethoxy linkage is formed by reacting the pyridazine derivative with an appropriate ethylating agent, such as ethyl bromide or ethyl iodide, under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the ethoxy-substituted pyridazine with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy linkage or the pyridazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyridazine ring using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups replacing the fluorine atoms.
Scientific Research Applications
Structural Characteristics
The compound contains several key structural components that contribute to its biological activity:
| Component | Description |
|---|---|
| Fluorine Atom | Enhances lipophilicity and biological activity. |
| Thiophene Ring | Contributes to the electronic properties and stability of the compound. |
| Pyridazine Moiety | Imparts potential interactions with various biological targets. |
| Benzenesulfonamide | Known for its diverse pharmacological activities, including enzyme inhibition. |
The biological activity of 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can be attributed to its ability to interact with specific molecular targets. Key areas of interest include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways critical in various diseases.
- Receptor Modulation : It may act as an agonist or antagonist at different receptors, influencing signaling pathways involved in inflammatory responses and cancer progression.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain derivatives effectively reduce inflammation in murine models of acute airway inflammation, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
The compound's structural features position it as a promising candidate for anticancer drug development. Its ability to modulate enzyme activity related to cell cycle regulation makes it a target for further investigation in cancer therapy. Compounds with similar structures have shown effectiveness against various cancer cell lines, indicating that further optimization could enhance its therapeutic efficacy .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of compounds derived from sulfonamides. The presence of the benzenesulfonamide group is particularly notable for its broad-spectrum antimicrobial effects, making it a candidate for developing new antibiotics .
Case Studies and Research Findings
- Study on Anti-inflammatory Mechanisms : A study explored the anti-inflammatory effects of structurally related compounds in vitro and in vivo, revealing their capacity to inhibit pro-inflammatory cytokines . This suggests that this compound could similarly modulate inflammatory responses.
- Investigation into Anticancer Activity : Various derivatives have been tested for their cytotoxic effects on cancer cell lines such as MCF-7 and HeLa, showing promising results that warrant further exploration into their mechanisms of action and potential clinical applications .
- Antimicrobial Efficacy Assessment : Research has indicated that compounds with similar sulfonamide structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the therapeutic potential of this class of compounds .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The fluorine atoms enhance the binding affinity of the compound to its targets, increasing its potency.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Heterocyclic Core and Fluorine Substitution
- Target Compound : Contains a pyridazine ring linked via an ethoxyethyl group to a 4-fluorobenzenesulfonamide .
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Pyrazolo-pyrimidine core with a chromen-2-yl group. Dual fluorine atoms on chromene and benzene rings. Higher molecular mass (589.1 g/mol) due to extended conjugation .
- N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ():
Linker and Functional Group Diversity
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (–3):
- Perfluorinated Benzenesulfonamides ():
Physical and Crystallographic Properties
Biological Activity
4-Fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, often referred to as GSK2334470, is a synthetic organic compound belonging to the sulfonamide class. Its structure features a pyridazine ring, a 4-fluorophenyl group, and an ethoxy linkage to a benzenesulfonamide moiety. The presence of fluorine atoms enhances both its chemical stability and biological activity, making it a compound of significant interest in pharmaceutical research.
- Molecular Formula: C16H18F2N4O3S
- Molecular Weight: 378.41 g/mol
- CAS Number: 920193-76-6
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Core: Cyclization of hydrazine derivatives with diketones.
- Introduction of the 4-Fluorophenyl Group: Nucleophilic aromatic substitution with a fluorinated benzene derivative.
- Ethoxy Linkage Formation: Reaction with an ethylating agent like ethyl bromide or iodide under basic conditions.
The primary mechanism of action for this compound involves its ability to inhibit specific protein kinases, thereby disrupting critical biochemical pathways associated with various diseases. The sulfonamide group mimics natural substrates, allowing it to bind effectively to target enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it has potent antibacterial effects:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Bacillus subtilis | 4.69 |
These results indicate that the compound has promising potential as an antibacterial agent, particularly against resistant strains .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains, such as Candida albicans. The MIC values for antifungal activity are as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings highlight its potential utility in treating fungal infections .
Case Studies and Research Findings
- Anticancer Properties: Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation pathways. Specific studies have indicated that it could be effective against certain cancer cell lines, although further research is needed to elucidate the full scope of its anticancer activity.
- Inflammatory Disorders: The compound has also been investigated for its anti-inflammatory potential, with some studies indicating that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases .
- Neurodegenerative Diseases: There is emerging interest in the use of this compound as a molecular imaging probe in Alzheimer's disease research, suggesting potential applications beyond traditional antimicrobial roles.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield of 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide while minimizing by-products?
- Methodological Answer : Use a stepwise approach:
Nucleophilic Substitution : React 6-(4-fluorophenyl)pyridazin-3-ol with 2-chloroethylamine to form the ether intermediate.
Sulfonamide Coupling : Introduce the 4-fluorobenzenesulfonyl chloride group under anhydrous conditions with a base (e.g., K₂CO₃) in acetonitrile .
- Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates. Unexpected by-products, such as double sulfonamide formation, can occur due to over-sulfonylation; control stoichiometry and reaction time rigorously .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm fluorophenyl and sulfonamide moieties. -NMR resolves pyridazine ring connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DCM/hexane) and refine using SHELXL .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for sulfonamide derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution detectors (e.g., CCD or photon-counting) to minimize noise.
- Refinement : Apply SHELXL’s restraints for sulfonamide S–O and C–F bonds to resolve disorder. For twinned crystals, employ TWINLAW to model twin domains .
- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions (e.g., F···H contacts) .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PyRx to model interactions with enzymes (e.g., carbonic anhydrase, a common sulfonamide target). Parameterize fluorine atoms using Gaussian-derived partial charges .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand–protein complexes. Analyze RMSD and binding free energy with MM/PBSA .
Q. How do structural modifications (e.g., pyridazine vs. pyridine cores) influence physicochemical properties?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs (e.g., replacing pyridazine with pyridine) and measure logP (shake-flask method) and solubility (UV/vis spectroscopy).
- Impact of Fluorine : The 4-fluorophenyl group enhances lipophilicity (clogP ≈ 3.2) and metabolic stability compared to non-fluorinated analogs .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity results in different assay conditions?
- Methodological Answer :
- Assay Standardization : Use a common cell line (e.g., HEK293) and control compounds (e.g., acetazolamide for carbonic anhydrase inhibition).
- Buffer Optimization : Test pH-dependent activity (e.g., phosphate vs. HEPES buffers) to account for sulfonamide ionization .
- Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates; outliers may indicate assay interference (e.g., solvent DMSO >1% v/v) .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 417.39 g/mol | |
| logP (Predicted) | 3.2 (ALOGPS) | |
| Crystal System | Monoclinic, space group P2₁/c | |
| Key NMR Shifts | δ 8.45 (pyridazine H), δ 164.2 (C–F) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
